2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with chloro and fluoro groups, and an ethyl chain linking a pyridinyl and imidazolyl moiety. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Ethyl Linker:
Attachment of Pyridinyl and Imidazolyl Groups: The final steps involve the attachment of the pyridinyl and imidazolyl groups through additional substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazolyl and pyridinyl moieties.
Coupling Reactions: The ethyl linker and aromatic rings can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex polycyclic structures.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to study cellular processes and pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzamides and heterocyclic compounds with pyridinyl and imidazolyl groups. Examples include:
2-chloro-6-fluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives: These compounds have similar structures but different substituents on the benzamide core or the heterocyclic rings.
Other Benzamides: Such as N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide without the chloro and fluoro groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both chloro and fluoro groups, along with the ethyl linker and heterocyclic rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-13-4-1-5-14(19)15(13)17(24)22-8-10-23-9-7-21-16(23)12-3-2-6-20-11-12/h1-7,9,11H,8,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWOLPRZJJVURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN=C2C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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